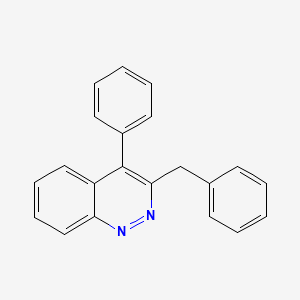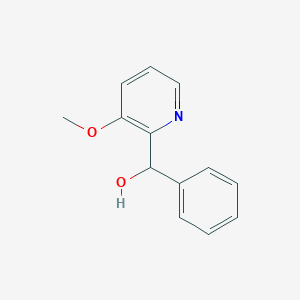
(3-Methoxypyridin-2-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Metoxi piridin-2-il)(fenil)metanol es un compuesto orgánico con la fórmula molecular C12H13NO2. Es un derivado de la piridina y el fenilmetanol, caracterizado por la presencia de un grupo metoxi en la posición 3 del anillo de piridina y un grupo fenil unido a la porción de metanol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3-Metoxi piridin-2-il)(fenil)metanol típicamente implica la reacción de 3-metoxipiridina con benzaldehído en presencia de un agente reductor. Un método común es el uso de borohidruro de sodio (NaBH4) como agente reductor, lo que facilita la reducción de la base de Schiff intermedia al alcohol deseado .
Métodos de producción industrial
Los métodos de producción industrial para (3-Metoxi piridin-2-il)(fenil)metanol pueden implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
(3-Metoxi piridin-2-il)(fenil)metanol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los derivados de cetona o aldehído correspondientes.
Reducción: Las reacciones de reducción pueden convertir aún más el compuesto en diferentes derivados de alcohol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: El borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) son agentes reductores comúnmente utilizados.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de piridina sustituidos, cetonas, aldehídos y alcoholes. Estos productos se pueden utilizar aún más en diferentes aplicaciones químicas y farmacéuticas .
Aplicaciones Científicas De Investigación
(3-Metoxi piridin-2-il)(fenil)metanol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y como reactivo en varias reacciones químicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se está llevando a cabo la investigación para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en la producción de productos farmacéuticos, agroquímicos y otros productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de (3-Metoxi piridin-2-il)(fenil)metanol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y vías exactos dependen de la aplicación específica y el sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos similares
(3-Metoxi piridin-2-il)metanol: Un compuesto similar con un grupo metanol en lugar de un grupo fenil.
Fenilmetanol: Un compuesto más simple con solo un grupo fenil unido a la porción de metanol.
3-Metoxipiridina: Un compuesto con un grupo metoxi en la posición 3 del anillo de piridina.
Unicidad
(3-Metoxi piridin-2-il)(fenil)metanol es único debido a la combinación del grupo metoxi, el anillo de piridina y el grupo fenil. Esta estructura única imparte propiedades químicas y biológicas específicas que no se observan en los compuestos similares enumerados anteriormente .
Propiedades
Número CAS |
29082-98-2 |
|---|---|
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
(3-methoxypyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H13NO2/c1-16-11-8-5-9-14-12(11)13(15)10-6-3-2-4-7-10/h2-9,13,15H,1H3 |
Clave InChI |
AXTXRZCTPLBWKA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=CC=C1)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


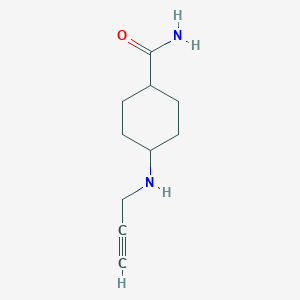
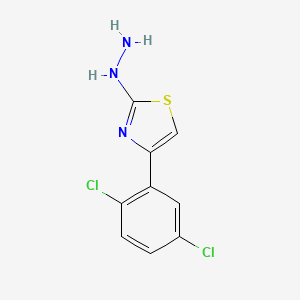
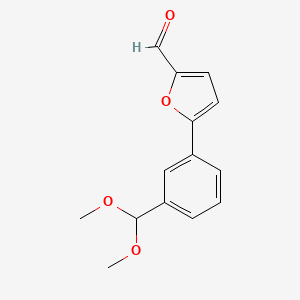
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B11765015.png)
![6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B11765016.png)
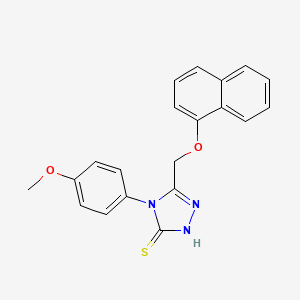
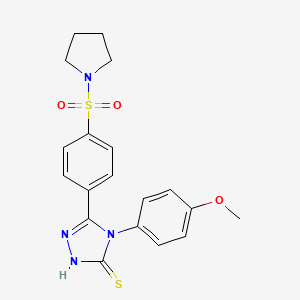
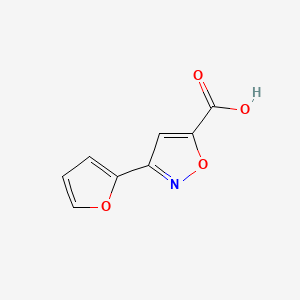
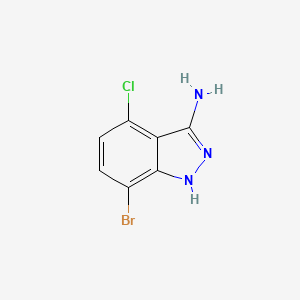
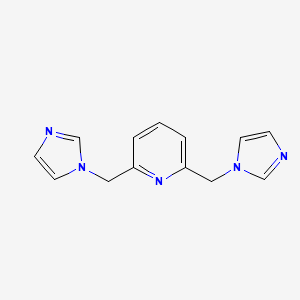
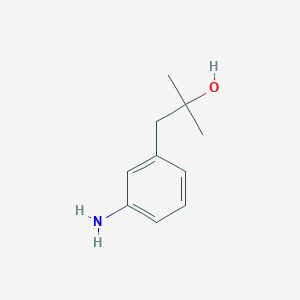
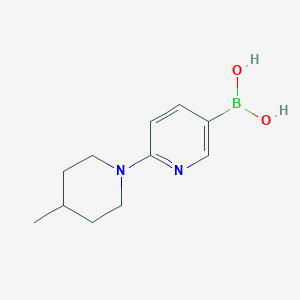
![8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B11765068.png)
